molecular formula C15H22N6O B2464642 5-[[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole CAS No. 2415523-88-3

5-[[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole

Cat. No.: B2464642
CAS No.: 2415523-88-3
M. Wt: 302.382
InChI Key: SACPZIPECJFIAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-[[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole” is a potent and selective PARP1 inhibitor and PARP1-DNA trapper . It has excellent in vivo efficacy in a BRCA mutant HBCx-17 PDX model . The compound is highly selective for PARP1 over other PARP family members .


Molecular Structure Analysis

The molecular structure of this compound is complex, as suggested by its name. It includes a 1,2,4-oxadiazole ring, a piperazine ring, and a pyrimidine ring. The exact structure would need to be determined through methods such as X-ray diffraction .


Physical And Chemical Properties Analysis

The compound has good secondary pharmacology and physicochemical properties . It also has excellent pharmacokinetics in preclinical species .

Mechanism of Action

This compound acts as a PARP1-DNA trapper . PARP1 inhibitors have achieved regulatory approval in oncology for homologous recombination repair deficient tumors including BRCA mutation . The compound is highly selective for PARP1 over other PARP family members .

Properties

IUPAC Name

5-[[4-(5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O/c1-4-13-11(2)16-10-17-15(13)21-7-5-20(6-8-21)9-14-18-12(3)19-22-14/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACPZIPECJFIAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CN=C1N2CCN(CC2)CC3=NC(=NO3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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